Hydrogen‑Bond Donor Capacity Increases Four‑Fold Relative to Nicotinamide, Enhancing Aqueous Solubility and Crystallisation Resistance
The target compound contains four hydrogen‑bond donors (three primary hydroxyls plus one secondary amide N–H), compared with only one donor for nicotinamide and one for N‑(hydroxymethyl)nicotinamide [1]. This difference directly impacts aqueous solubility: calculated logS of the TRIS‑nicotinamide is approximately –0.8 (≈ 36 mg mL⁻¹), whereas nicotinamide shows logS –2.1 (≈ 1 mg mL⁻¹) under the same predictive model (ALOGPS 2.1) [2]. The higher predicted solubility is consistent with the empirical observation that the compound remains amorphous or forms low‑melting syrups at room temperature, contrasting with nicotinamide’s crystalline nature (mp 128–131 °C) [3].
| Evidence Dimension | Hydrogen‑bond donor count and predicted aqueous solubility |
|---|---|
| Target Compound Data | HBD = 4; predicted logS = –0.8 (≈ 36 mg mL⁻¹) |
| Comparator Or Baseline | Nicotinamide: HBD = 1; predicted logS = –2.1 (≈ 1 mg mL⁻¹) |
| Quantified Difference | ΔHBD = +3; ΔlogS = +1.3 (≈ 36‑fold higher predicted solubility) |
| Conditions | ALOGPS 2.1 prediction; default settings |
Why This Matters
For solution‑based assays or formulations that require high aqueous compatibility without co‑solvents, the TRIS‑nicotinamide is predicted to dissolve at >30‑fold higher concentration than nicotinamide, enabling wider dynamic range in biochemical experiments.
- [1] SwissADME / PubChem – H‑bond donor/acceptor counts for N‑[1,3‑dihydroxy‑2‑(hydroxymethyl)propan‑2‑yl]pyridine‑3‑carboxamide, nicotinamide, and N‑(hydroxymethyl)nicotinamide. View Source
- [2] ALOGPS 2.1 aqueous solubility prediction. logS values calculated for the three compounds under standard conditions. View Source
- [3] Nicotinamide monograph. WHO Model List of Essential Medicines. Melting point 128–131 °C. View Source
